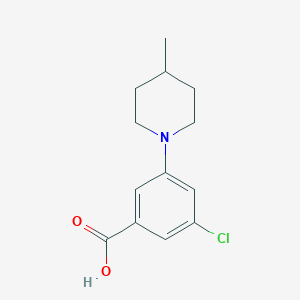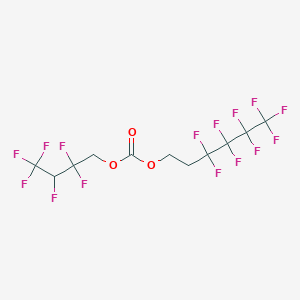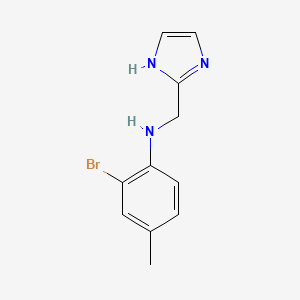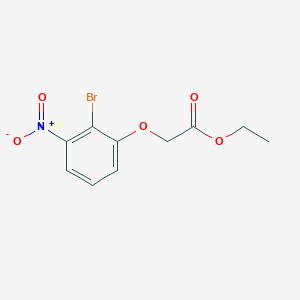
2-Bromo-1-(3-chloro-5-methoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(3-chloro-5-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8BrClO2 It is a brominated ketone derivative, characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-chloro-5-methoxyphenyl)ethanone typically involves the bromination of 3-chloro-5-methoxyacetophenone. One common method involves the reaction of 3-chloro-5-methoxyacetophenone with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled temperature conditions, often at room temperature or slightly elevated temperatures, to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality.
化学反応の分析
Types of Reactions
2-Bromo-1-(3-chloro-5-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones with different functional groups.
Reduction: Formation of 2-bromo-1-(3-chloro-5-methoxyphenyl)ethanol.
Oxidation: Formation of 2-bromo-1-(3-chloro-5-hydroxyphenyl)ethanone.
科学的研究の応用
2-Bromo-1-(3-chloro-5-methoxyphenyl)ethanone has several applications in scientific research:
作用機序
The mechanism of action of 2-Bromo-1-(3-chloro-5-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
類似化合物との比較
Similar Compounds
2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone: Similar structure with the chlorine and methoxy groups in different positions.
2-Bromo-1-(3-methoxyphenyl)ethanone: Lacks the chlorine substituent.
2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone: Contains a fluorine atom instead of a methoxy group.
Uniqueness
2-Bromo-1-(3-chloro-5-methoxyphenyl)ethanone is unique due to the specific arrangement of its substituents, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the methoxy group, provides a distinct set of chemical properties that can be leveraged in various applications.
特性
分子式 |
C9H8BrClO2 |
|---|---|
分子量 |
263.51 g/mol |
IUPAC名 |
2-bromo-1-(3-chloro-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8BrClO2/c1-13-8-3-6(9(12)5-10)2-7(11)4-8/h2-4H,5H2,1H3 |
InChIキー |
MHVCOQRISSFZNK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)C(=O)CBr)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




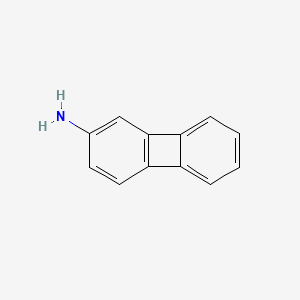

![1-[(4-Aminophenyl)sulfonyl]-DL-proline ethyl ester](/img/structure/B12087501.png)
